molecular formula C9H14O2 B12899337 Cis-octahydro-2H-cyclohepta[b]furan-2-one

Cis-octahydro-2H-cyclohepta[b]furan-2-one

Cat. No.: B12899337
M. Wt: 154.21 g/mol
InChI Key: BLYGHAHUKQLNAC-HTQZYQBOSA-N
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Description

Cis-octahydro-2H-cyclohepta[b]furan-2-one (CHF) belongs to the class of heteroazulenes. Its functionalized derivatives exhibit interesting inotropic character . Researchers have utilized CHFs as starting materials for the total synthesis of natural products. Additionally, stable methylium and tropylium ions connected with CHF have been studied for their UV-visible absorption properties .

Preparation Methods

Synthetic Routes:: The synthesis of CHF involves sequential iodation and Suzuki–Miyaura coupling reactions. These one-pot procedures lead to the formation of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones .

Reaction Conditions::
  • Iodation: The introduction of aryl groups at both the 3- and 8-positions significantly influences the electronic properties of CHFs.
  • Suzuki–Miyaura Coupling: This cross-coupling reaction connects arylboronic acids with aryl halides, resulting in the desired compound.

Industrial Production:: While CHF is primarily synthesized in research laboratories, its industrial-scale production methods are not widely reported.

Chemical Reactions Analysis

CHF undergoes various reactions:

    Oxidation: CHF can be converted to azulene derivatives through reactions with olefins and reactive intermediates.

    Substitution: Reactions with enamines, silyl enol ether, and active methylene compounds lead to diverse products.

Common reagents include arylboronic acids, iodine, and palladium catalysts. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

CHF finds applications in:

    Chemistry: As a versatile building block for organic synthesis.

    Biology: In studies related to its inotropic properties.

    Medicine: Although not directly used as a drug, its derivatives may inspire drug design.

    Industry: Its unique structure may have applications in materials science.

Mechanism of Action

The exact mechanism by which CHF exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.

Comparison with Similar Compounds

CHF’s uniqueness lies in its heteroazulene structure. Similar compounds include other heteroazulenes and related derivatives.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-2-one

InChI

InChI=1S/C9H14O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

BLYGHAHUKQLNAC-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2CC(=O)O[C@@H]2CC1

Canonical SMILES

C1CCC2CC(=O)OC2CC1

Origin of Product

United States

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